molecular formula C26H23N3O5 B2582200 methyl 2-({[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate CAS No. 899900-85-7

methyl 2-({[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate

Cat. No.: B2582200
CAS No.: 899900-85-7
M. Wt: 457.486
InChI Key: BTZLHUVRSHZVKD-UHFFFAOYSA-N
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Description

Methyl 2-({[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate is a quinazolinone derivative characterized by a central quinazolin-4(3H)-one core substituted with a 4-ethylphenyl group at position 2. The compound features an acetamide linker connecting the quinazolinone moiety to a methyl benzoate ester (Figure 1). This structural architecture is common in bioactive molecules, particularly those targeting enzymes or receptors involved in inflammation, microbial pathogenesis, or neurological disorders.

Quinazolinones are synthesized via cyclization reactions involving anthranilic acid derivatives. For example, methyl anthranilate reacts with acetyl chloride to form intermediates like methyl-2-acetamido benzoate, which undergo hydrazine-mediated cyclization to yield 3-aminoquinazolinones. Subsequent derivatization with substituted acid chlorides introduces diversity at the acetamide position .

Properties

CAS No.

899900-85-7

Molecular Formula

C26H23N3O5

Molecular Weight

457.486

IUPAC Name

methyl 2-[[2-[3-(4-ethylphenyl)-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H23N3O5/c1-3-17-12-14-18(15-13-17)29-24(31)20-9-5-7-11-22(20)28(26(29)33)16-23(30)27-21-10-6-4-8-19(21)25(32)34-2/h4-15H,3,16H2,1-2H3,(H,27,30)

InChI Key

BTZLHUVRSHZVKD-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)OC

solubility

not available

Origin of Product

United States

Biological Activity

Methyl 2-({[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate is a synthetic compound that falls within the category of quinazoline derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activities associated with this specific compound, drawing upon various research findings and case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

C20H22N4O4C_{20}H_{22}N_{4}O_{4}

Key Features:

  • Quinazoline Core: The presence of a quinazoline ring contributes to its pharmacological properties.
  • Substituents: The 4-ethylphenyl group and the acetylamino moiety are critical for enhancing biological activity.

Antimicrobial Activity

Recent studies have shown that quinazoline derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains:

Compound Tested Against Activity Observed
Compound AE. coliModerate
Compound BS. aureusStrong
Compound CC. albicansModerate

The agar diffusion assay revealed that certain derivatives possess significant inhibitory effects on Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .

Anticancer Activity

Quinazolines have also been investigated for their anticancer potential. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Cell Cycle Progression: Studies have shown that quinazoline derivatives can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction: Certain compounds trigger apoptotic pathways in tumor cells, leading to increased cell death.

In vitro studies demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against specific cancer cell lines .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition: Quinazoline derivatives act as inhibitors of key enzymes involved in cellular processes.
  • Receptor Modulation: They can modulate receptor activity, affecting signaling pathways related to inflammation and cancer progression.

Case Studies

  • Study on Antimicrobial Efficacy: A recent study evaluated a series of quinazoline derivatives against E. coli and S. aureus. The results indicated that modifications at the 3-position significantly enhanced antimicrobial activity .
  • Anticancer Research: Another investigation focused on the anticancer properties of quinazoline derivatives in breast cancer cell lines. The study found that specific structural modifications led to improved efficacy in inhibiting tumor growth .

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to methyl 2-({[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate exhibit cytotoxic properties against various cancer cell lines. For instance, derivatives of quinazoline have been shown to inhibit histone deacetylases (HDACs), a class of enzymes implicated in cancer progression. The compound's structure suggests it may also possess similar inhibitory effects, making it a candidate for further investigation in oncology .
  • Anti-inflammatory Properties
    • Compounds with similar structural motifs have been explored for their anti-inflammatory effects. The ability to modulate inflammatory pathways could position this compound as a therapeutic agent in conditions characterized by chronic inflammation .
  • Neuroprotective Effects
    • Emerging research suggests that certain quinazoline derivatives can provide neuroprotection in models of neurodegenerative diseases. Given the structural similarities, this compound may also exhibit protective effects on neuronal cells, warranting further exploration in neuropharmacology .

Synthesis Methodologies

The synthesis of this compound involves several key steps:

  • Formation of the Quinazoline Core
    • The initial step typically involves the condensation of appropriate anilines with isocyanates or related reagents to form the quinazoline backbone.
  • Acetylation Reaction
    • Following the formation of the quinazoline core, acetylation can be performed using acetic anhydride or acetyl chloride to introduce the acetyl group at the nitrogen position.
  • Final Esterification
    • The final step involves esterification with methyl benzoate or its derivatives to yield the target compound. This step is crucial as it influences the solubility and bioavailability of the final product .

Case Studies and Research Findings

Several studies have highlighted the potential applications and efficacy of compounds related to this compound:

StudyFocusFindings
Azzam et al. (2024)Synthesis and Biological ActivityDemonstrated that similar compounds exhibited significant cytotoxicity against prostate cancer cell lines .
Ramchander et al. (2015)Synthesis MethodsDetailed a regioselective synthesis approach for quinazoline derivatives showcasing efficient methodologies .
PMC Study (2019)Anticancer ActivityReported on anticancer activity linked to structural analogs, suggesting potential for this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Quinazolinone Derivatives

Compound A : N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide ()

  • Structural Differences : Replaces the 4-ethylphenyl group with a 2,4-dichlorophenylmethyl substituent.
  • Bioactivity : Exhibits anticonvulsant properties, likely due to enhanced electron-withdrawing effects from chlorine atoms, which may modulate GABAergic activity .
  • Synthesis : Involves hydrogen peroxide oxidation of thiourea intermediates and coupling with chloroacetamide derivatives.

Compound B: 2-(2-Methyl-4-oxo-4H-quinazoline-3-yl-amino)-N-substituted acetamides (4a–4j, )

  • Structural Differences : Substitutes the ethylphenyl group with methyl and varies the acetamide’s N-substituents (e.g., aryl, alkyl).
  • Bioactivity : Demonstrates antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–64 µg/mL. Electron-donating groups (e.g., -OCH₃) enhance activity .
  • Synthesis: Condensation of 3-aminoquinazolinones with substituted acid chlorides.

Benzoate Ester Analogs

Compound C: 1,1-Dimethylethyl 3-[[4-[4-(1,1-Dimethylethyl)phenoxy]-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate ()

  • Structural Differences: Replaces the quinazolinone core with a triazine ring and incorporates a tert-butylphenoxy group.
  • Bioactivity: Not explicitly reported, but triazine derivatives are known for herbicidal and anticancer activities.
  • Synthesis: Stepwise nucleophilic substitutions on trichlorotriazine with phenol and tert-butylphenol.

Compound D : 3-(4-Methoxyphenyl)-2-phenyl-2,3-dihydroquinazolin-4(1H)-one ()

  • Structural Differences: Features a dihydroquinazolinone ring with a 4-methoxyphenyl group and lacks the acetamide-benzoate linkage.
  • Bioactivity : Methoxy groups often improve solubility and bioavailability, but activity data are unavailable.

Key Research Findings and Data Tables

Table 1: Structural and Bioactivity Comparison of Quinazolinone Derivatives

Compound Substituent (R) Core Structure Bioactivity (Target) MIC/IC₅₀ (µg/mL) Reference
Target Compound 4-Ethylphenyl Quinazolin-4(3H)-one Not reported N/A N/A
Compound A () 2,4-Dichlorophenylmethyl Quinazolin-4(3H)-one Anticonvulsant N/A
Compound 4a () Phenyl Quinazolin-4(3H)-one Antimicrobial (S. aureus) 16
Compound 4j () 4-Methoxyphenyl Quinazolin-4(3H)-one Antimicrobial (E. coli) 8

Mechanistic and Structural Insights

  • Electron Effects : Chlorine (Compound A) and methoxy (Compound 4j) substituents alter electron density, influencing receptor binding or microbial membrane disruption .
  • Lipophilicity : The ethylphenyl group in the target compound may enhance blood-brain barrier penetration compared to polar substituents (e.g., -OH or -COOH).
  • Metabolic Stability : The methyl benzoate ester likely resists esterase hydrolysis better than free carboxylic acids, prolonging half-life .

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